molecular formula C10H20O B586328 8-Methylnonanal-d7 CAS No. 1794754-35-0

8-Methylnonanal-d7

Cat. No.: B586328
CAS No.: 1794754-35-0
M. Wt: 163.312
InChI Key: WDMOXLRWVGEXJV-SVMCCORHSA-N
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Description

8-Methylnonanal-d7 is a deuterium-labeled analog of 8-Methylnonanal, a compound known for its presence in orange essence oil. The molecular formula of this compound is C10H13D7O, and it has a molecular weight of 163.31. This compound is primarily used in scientific research, particularly in the fields of proteomics and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methylnonanal-d7 typically involves the incorporation of deuterium atoms into the 8-Methylnonanal structure. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a controlled environment to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve efficient and cost-effective production. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-Methylnonanal-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Methylnonanal-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Proteomics: Used as a biochemical tool to study protein interactions and functions.

    Metabolic Studies: Helps in tracing metabolic pathways and understanding metabolic flux.

    Environmental Research: Used as a standard for detecting environmental pollutants.

    Clinical Diagnostics: Employed in imaging, diagnosis, and newborn screening

Mechanism of Action

The mechanism of action of 8-Methylnonanal-d7 is primarily related to its role as a labeled compound. In metabolic studies, it acts as a tracer, allowing researchers to follow the metabolic pathways and interactions of the parent compound, 8-Methylnonanal. The deuterium atoms in this compound provide a distinct signal in nuclear magnetic resonance (NMR) spectroscopy, facilitating the study of molecular targets and pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in metabolic studies, making it a valuable tool for researchers. Additionally, its stability and non-radioactive nature make it safer and more convenient to use compared to other isotopic labels.

Properties

CAS No.

1794754-35-0

Molecular Formula

C10H20O

Molecular Weight

163.312

IUPAC Name

8,9,9,9-tetradeuterio-8-(trideuteriomethyl)nonanal

InChI

InChI=1S/C10H20O/c1-10(2)8-6-4-3-5-7-9-11/h9-10H,3-8H2,1-2H3/i1D3,2D3,10D

InChI Key

WDMOXLRWVGEXJV-SVMCCORHSA-N

SMILES

CC(C)CCCCCCC=O

Origin of Product

United States

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